5-bromo-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-bromo-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-bromo-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide typically involves several steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.
Chemical Reactions Analysis
5-bromo-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Scientific Research Applications
5-bromo-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Biological Studies: The compound is used in studies investigating its antibacterial and antiviral properties.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions of benzofuran derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
5-bromo-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives:
5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide: This compound shares the bromine and carboxamide functional groups but differs in the core structure, leading to different biological activities.
Benzofuran substituted chalcones: These compounds have shown significant anticancer activities and share the benzofuran core but differ in the substituents attached to the core.
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-7-10-6-8(14)2-5-11(10)17-12(7)13(16)15-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMHIFVEICTAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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